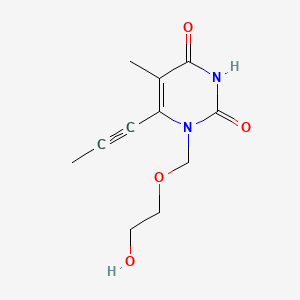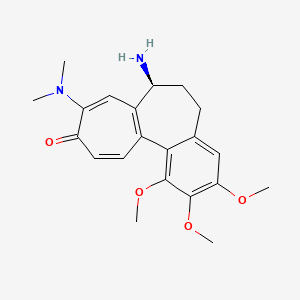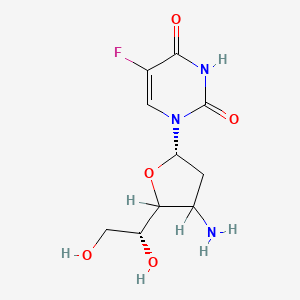
1,7,13,19-Tetrathiacyclotetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,13,19-Tetrathiacyclotetracosane is a cyclic sulfur-containing organic compound with the molecular formula C20H40S4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7,13,19-Tetrathiacyclotetracosane can be synthesized through a series of chemical reactions involving the formation of sulfur-sulfur bonds. One common method involves the cyclization of a linear precursor containing multiple thiol groups. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,7,13,19-Tetrathiacyclotetracosane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
1,7,13,19-Tetrathiacyclotetracosane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying protein-sulfur interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-containing enzymes.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,7,13,19-Tetrathiacyclotetracosane involves its interaction with specific molecular targets, such as metal ions or enzymes. The sulfur atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with a smaller ring size.
Tetrathiacyclohexadecane: Similar structure but with a different number of carbon and sulfur atoms.
Tetrathiacyclooctadecane: A larger ring structure with additional sulfur atoms
Uniqueness
1,7,13,19-Tetrathiacyclotetracosane is unique due to its specific ring size and the arrangement of sulfur atoms. This unique structure imparts distinct chemical properties, such as its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. These properties make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51472-68-5 |
|---|---|
Molekularformel |
C20H40S4 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
1,7,13,19-tetrathiacyclotetracosane |
InChI |
InChI=1S/C20H40S4/c1-5-13-21-15-7-2-9-17-23-19-11-4-12-20-24-18-10-3-8-16-22-14-6-1/h1-20H2 |
InChI-Schlüssel |
YAOIKMIQFGPNJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSCCCCCSCCCCCSCCCCCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



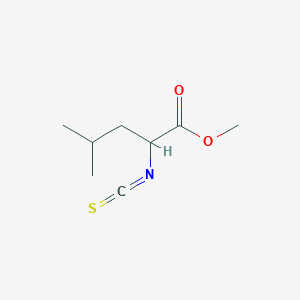
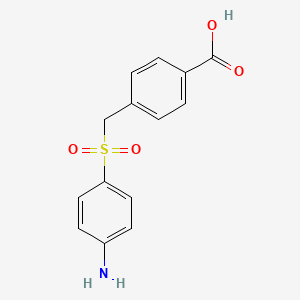
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

